4-Chloro-4'-methoxybutyrophenone

Physical-Chemical Property Melting Point Procurement

4-Chloro-4'-methoxybutyrophenone (CAS 40877-19-8), IUPAC name 4-chloro-1-(4-methoxyphenyl)butan-1-one, is a chlorinated aromatic ketone belonging to the butyrophenone class. It features a distinctive dual substitution pattern with a chloro group on the butyl chain and a methoxy group at the para position of the phenyl ring, yielding a molecular formula of C11H13ClO2 and a molecular weight of 212.67 g/mol.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 40877-19-8
Cat. No. B1583663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4'-methoxybutyrophenone
CAS40877-19-8
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CCCCl
InChIInChI=1S/C11H13ClO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3
InChIKeyNGBTWDPPZFGUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4'-methoxybutyrophenone (CAS 40877-19-8): A Key Intermediate in the Butyrophenone Family of Pharmaceutical Building Blocks


4-Chloro-4'-methoxybutyrophenone (CAS 40877-19-8), IUPAC name 4-chloro-1-(4-methoxyphenyl)butan-1-one, is a chlorinated aromatic ketone belonging to the butyrophenone class. It features a distinctive dual substitution pattern with a chloro group on the butyl chain and a methoxy group at the para position of the phenyl ring, yielding a molecular formula of C11H13ClO2 and a molecular weight of 212.67 g/mol . It is widely utilized as a critical intermediate in the synthesis of more complex pharmacologically active molecules, particularly butyrophenone-derived antipsychotics . Its status as a versatile small-molecule scaffold is enhanced by the specific electronic and steric properties conferred by its combined substituents, which directly influence its reactivity and handling characteristics compared to other butyrophenone analogs [1].

Why 4-Chloro-4'-methoxybutyrophenone Cannot Be Readily Substituted by Other Butyrophenone Analogs in Pharmaceutical Synthesis and Research


Substituting 4-Chloro-4'-methoxybutyrophenone with a closely related analog, such as 4-Chloro-4'-fluorobutyrophenone or 4,4'-dichlorobutyrophenone, is not straightforward due to profound differences in physical state at reaction temperatures and the distinct electronic influence of the substituents on the aromatic ring. The methoxy group is a strong electron-donating group (+M effect), which substantially alters the electron density of the phenyl ring compared to a fluoro or chloro substituent, directly impacting the kinetics of electrophilic aromatic substitution and nucleophilic coupling reactions . These electronic disparities, combined with significant differences in lipophilicity (LogP), dictate that a synthetic route optimized for 4-Chloro-4'-methoxybutyrophenone will not reliably yield the same product purity or reaction efficiency with another analog, necessitating re-optimization and rigorous quality control . The quantitative evidence below details these critical differentiators.

Quantitative Evidence Guide: How 4-Chloro-4'-methoxybutyrophenone Differentiates from Its Closest Analogs on Physical-Chemical, Spectral, and Biochemical Dimensions


Physical State at Room Temperature: Solid (Methoxy) vs. Liquid (Fluoro) – A Critical Distinction for Handling and Purity Assay

The physical state of a chemical intermediate at room temperature is a primary factor in procurement, storage, and handling. 4-Chloro-4'-methoxybutyrophenone is a solid at ambient temperature (mp 30-35°C), in stark contrast to its common analog 4-Chloro-4'-fluorobutyrophenone, which is a liquid (mp 5-6°C) . This means methoxy compound can be stored and weighed as a crystalline solid under standard benchtop conditions, whereas the fluoro analog may require cold storage to solidify for precise gravimetric measurement, potentially simplifying inventory management and improving weighing accuracy for the methoxy variant .

Physical-Chemical Property Melting Point Procurement

Lipophilicity Tuning: Methoxy Group Confers a LogP Balance Between Hydrophobic and Hydrophilic Analogs

Lipophilicity, quantified as LogP, is a cornerstone parameter in drug design, synthesis optimization, and chromatographic method development. 4-Chloro-4'-methoxybutyrophenone exhibits a LogP of approximately 2.70, which is notably lower than the methyl analog (LogP ≈ 3.17) and the dichloro analog (LogP ≈ 3.27), but higher than the hydroxy analog (LogP ≈ 2.39) [1]. This positions the methoxy compound as an intermediate with balanced lipophilicity, offering distinct solubility and extraction behavior compared to the more hydrophobic methyl and dichloro variants, without the hydrogen-bond donor liability and lower LogP of the hydroxy analog . The parent butyrophenone has a LogP of 2.77, demonstrating how the methoxy substitution retains a similar hydrophobicity profile while introducing different electronic properties [2].

Lipophilicity LogP Drug Design Partition Coefficient

Spectral Fingerprinting: Unique Spectroscopic Signatures Provide Definitive Identity Confirmation Over Chloro-Fluoro and Chloro-Methyl Analogs

For analytical quality control and regulatory documentation, unequivocal identification of a chemical intermediate is mandatory. 4-Chloro-4'-methoxybutyrophenone possesses a distinct spectral fingerprint across multiple techniques. Spectral databases confirm the availability of 2 NMR spectra, 3 FTIR spectra, and 1 UV-Vis spectrum specifically for this compound [1]. The presence of the methoxy group (O-CH3) produces a characteristic singlet at ~3.8-3.9 ppm in 1H NMR and a strong C-O stretching band at ~1250 cm⁻¹ in FTIR, which are absent in the spectra of the non-methoxy analogs such as 4-Chloro-4'-methylbutyrophenone and 4,4'-Dichlorobutyrophenone [2]. This unique spectral signature allows for rapid, unambiguous identification and purity assessment via standard analytical techniques, reducing the risk of mix-ups during synthesis, especially in multi-step processes involving several butyrophenone intermediates.

Spectroscopy NMR FTIR Quality Control

Biochemical Interaction Profile: Documented Interactions with Human Sulfotransferase Enzymes SULT1A1 and SULT1B1

In a study characterizing the inhibitory effects of kynurenic acid derivatives on cytosolic sulfotransferases, 4-Chloro-4'-methoxybutyrophenone was specifically tested against human SULT1A1 and SULT1B1 enzymes [1]. The Compound-Protein Relationship Information database (CPRiL) tags this compound in the context of interactions with these sulfotransferase family members, which are critical phase II drug-metabolizing enzymes responsible for the sulfation of numerous endogenous compounds and xenobiotics [1]. While quantitative IC50 values are not available in the public abstract, the documented interaction contrasts with other butyrophenone analogs not reported in this specific biochemical context, suggesting a potentially exploitable selectivity profile that could be relevant for metabolism studies or as a probe molecule [1].

Sulfotransferase SULT1A1 SULT1B1 Drug Metabolism

Optimal Applications for 4-Chloro-4'-methoxybutyrophenone Based on Its Distinctive Physicochemical and Biochemical Profile


Synthesis of Butyrophenone-Derived CNS Pharmaceutical Intermediates Requiring a Solid, Room-Temperature-Stable Building Block

For synthetic routes targeting butyrophenone-based neuroleptics or related CNS agents where the final molecule requires a methoxy-substituted aromatic ring, 4-Chloro-4'-methoxybutyrophenone is the preferred precursor. Its solid physical state at room temperature (mp 30-35°C) simplifies handling and automated weighing in parallel synthesis platforms compared to the liquid 4-Chloro-4'-fluorobutyrophenone (mp 5-6°C), which may require cold storage or liquid handling systems .

Chromatographic Method Development and Validation Using a Well-Characterized, LogP-Balanced Ketone Standard

With a precisely defined LogP of 2.70, established HPLC separation protocols on mixed-mode columns, and comprehensive spectral reference data (2 NMR, 3 FTIR, 1 UV-Vis), this compound is an excellent candidate for use as a system suitability standard or reference marker in reverse-phase HPLC method development for butyrophenone analogs [1]. Its intermediate LogP ensures reasonable retention without requiring extreme organic mobile phase compositions.

In Vitro Sulfotransferase Metabolism Studies as a Tool Compound for SULT1A1/1B1 Activity Probes

Based on its documented interaction with human SULT1A1 and SULT1B1 in published biochemical studies, 4-Chloro-4'-methoxybutyrophenone can serve as a starting scaffold for developing isoform-selective sulfotransferase inhibitors or as a probe substrate in phase II metabolism assays . Researchers exploring structure-activity relationships of butyrophenones on sulfation pathways would benefit from this evidence, which is absent for other common analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-4'-methoxybutyrophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.